4-Fluoro-2-methylbenzaldehyde
Overview
Description
4-Fluoro-2-methylbenzaldehyde is a chemical compound that is a derivative of benzaldehyde with a fluorine atom and a methyl group attached to the benzene ring. While the provided papers do not directly discuss 4-Fluoro-2-methylbenzaldehyde, they provide insights into similar compounds, such as 4-fluorobenzaldehyde and its derivatives, which can be used to infer properties and reactions of the compound .
Synthesis Analysis
The synthesis of 4-fluorobenzaldehyde derivatives can be achieved through various methods. One approach involves the substitution of a chlorine atom in 4-chlorobenzaldehyde with a fluorine atom using potassium fluoride in the presence of tetraphenylphosphonium halide and 18-crown-6 or poly(ethylene glycol) dimethyl ether, resulting in good yields of the fluorinated product[“]. Another method for synthesizing fluorinated benzaldehyde derivatives includes the use of trimethylammoniumbenzaldehyde triflate, which under optimized conditions, can yield the fluorinated compound with high radiochemical purity[“].
Molecular Structure Analysis
The molecular structure of 4-fluorobenzaldehyde has been extensively studied. Gas electron diffraction, microwave spectroscopy, and ab initio calculations have determined that the gaseous form of 4-fluorobenzaldehyde has a planar Cs symmetry structure with specific bond lengths for the carbon-fluorine and carbon-oxygen bonds[“]. Additionally, the presence of intermolecular hydrogen bonding in the liquid phase of 4-fluorobenzaldehyde has been supported by vibrational and NMR spectroscopy, indicating the formation of C-H...O hydrogen bonds[“].
Chemical Reactions Analysis
4-Fluorobenzaldehyde can undergo various chemical reactions. For instance, it can be used as a precursor for the synthesis of indazoles through condensation with hydrazine, where the fluorine atom plays a crucial role in the reaction pathway[“]. It can also react with amines to undergo nucleophilic substitution, forming aminobenzaldehyde derivatives[“]. Furthermore, 4-fluorobenzaldehyde can be used as a prosthetic group for amino-oxy functionalized peptide labeling, indicating its utility in bioconjugation chemistry[“].
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-fluorobenzaldehyde derivatives can be inferred from experimental and theoretical studies. For example, the vibrational spectra of 4-fluorobenzaldehyde have been analyzed using density functional theory and ab initio Hartree-Fock study, providing insights into the compound's vibrational modes and ground-state geometries[“]. The oxidation of substituted 4-fluorobenzaldehydes has been applied to synthesize fluorinated phenols, demonstrating the compound's reactivity and potential for creating complex molecules[“].
Scientific research applications
Overview of 4-Fluoro-2-methylbenzaldehyde in Scientific Research
4-Fluoro-2-methylbenzaldehyde is a chemical compound that has various applications in scientific research. It's important to note that my response will adhere to your requirements, focusing solely on scientific research applications and excluding drug use, dosage, and side effects.
Organic Synthesis: This compound is often used in organic synthesis. Its structure allows it to act as an intermediate in the synthesis of more complex organic molecules. These synthesized molecules can have applications in pharmaceuticals, agrochemicals, and material sciences.
Chemical Research: In the field of chemistry, 4-Fluoro-2-methylbenzaldehyde may be used in studying reaction mechanisms and developing new synthetic pathways. Its fluorine atom can be particularly interesting for researchers due to the unique properties it imparts to organic compounds.
Material Science Applications: This compound might also find use in material science, especially in the development of novel materials with specific properties. Its incorporation into polymers or other materials could impact the material's characteristics like durability, reactivity, or thermal stability.
Pharmaceutical Research: While excluding direct drug use and dosage information, it's worth noting that compounds like 4-Fluoro-2-methylbenzaldehyde can be critical in pharmaceutical research. They can serve as building blocks or intermediates in the synthesis of medicinal compounds.
properties
IUPAC Name |
4-fluoro-2-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCFIKGEGWFWEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382516 | |
Record name | 4-Fluoro-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methylbenzaldehyde | |
CAS RN |
63082-45-1 | |
Record name | 4-Fluoro-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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